Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly for its antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound often utilize metal-free or green chemistry approaches to minimize environmental impact. Recent advancements have focused on using aqueous media and avoiding the use of toxic solvents .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions, such as bromination or iodination, are common for this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent and its role in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. This compound can also bind to DNA, interfering with replication and transcription processes .
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Shares a similar core structure but lacks the ethyl ester group.
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate: Contains a bromine atom, which can enhance its biological activity
Uniqueness: Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and bioavailability, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-4-5-10-12-8(2)6-13(10)7-9/h4-7H,3H2,1-2H3 |
InChI Key |
OBZGVVHFNAIMRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=C2C=C1)C |
Origin of Product |
United States |
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